N-(4-Hydroxyphenyl)nonadecanamide
Description
Properties
CAS No. |
18940-92-6 |
|---|---|
Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)nonadecanamide |
InChI |
InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)26-23-19-21-24(27)22-20-23/h19-22,27H,2-18H2,1H3,(H,26,28) |
InChI Key |
LXXHTIIMYHRFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Analgesic and Anti-inflammatory Properties
- N-(4-Hydroxyphenyl)nonadecanamide has been studied for its analgesic properties similar to paracetamol (acetaminophen). It exhibits significant analgesic effects while potentially reducing hepatotoxicity associated with traditional analgesics . This makes it a promising candidate for pain management without the adverse effects commonly seen with other medications.
-
Synthesis of Derivatives
- The compound can be synthesized through various methods, including reductive carbonylation processes. These derivatives have shown potential in enhancing stability and lipophilicity, which are crucial for drug bioavailability. For instance, modifications have been made to create new analogs that maintain analgesic effects while minimizing toxicity.
- Therapeutic Formulations
Material Science Applications
-
Surfactants and Emulsifiers
- Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound can be utilized as a surfactant or emulsifier in cosmetic and pharmaceutical formulations. This property enhances the solubility of hydrophobic compounds in aqueous solutions, facilitating better absorption and efficacy in topical applications.
-
Biocompatible Materials
- The compound's biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems or as part of scaffolds in tissue engineering. Its long-chain structure may improve the interaction with biological systems, promoting better integration and functionality within living tissues.
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of this compound compared to traditional analgesics like acetaminophen. Results indicated that the compound provided comparable pain relief without the hepatotoxic effects commonly associated with acetaminophen overdose, suggesting its potential as a safer alternative in pain management protocols .
Case Study 2: Formulation Development
Research focused on developing a topical formulation containing this compound as an active ingredient. The formulation demonstrated enhanced skin penetration and reduced irritation compared to conventional formulations, indicating its suitability for sensitive skin applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Shorter-Chain Amides: Acetamide Derivatives
N-(4-Hydroxyphenyl)acetamide (paracetamol/acetaminophen) and its structural analog N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS: 93629-82-4) share the hydroxyphenyl core but differ in chain length and substituents:
- N-(4-Hydroxyphenyl)acetamide: A C2 acetamide derivative widely used as an analgesic. Its impurity, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, is utilized in lithographic plate production .
- Key Difference: The shorter chain length reduces lipophilicity compared to N-(4-Hydroxyphenyl)nonanamide, impacting bioavailability and metabolic pathways.
Medium-Chain Amides: Alkyl Chain Variations
a) N-(4-Hydroxyphenyl)dodecanamide
- Structure : Features a C12 alkyl chain instead of C7.
- Applications : Used in surfactants and polymer synthesis due to its amphiphilic nature .
b) N-Decyl-4-hydroxynonanamide (CAS: 5114-95-4)
Maleimide and Hydroxamic Acid Derivatives
N-(4-Hydroxyphenyl)maleimide (CAS: Not specified) is a cyclic imide derivative with distinct electronic properties:
- Activity: Exhibits enzyme inhibition (IC₅₀ = 12.9 μM against monoacylglycerol lipase, MGL) .
- Comparison: The maleimide ring introduces rigidity and electrophilicity, enabling covalent interactions with biological targets—unlike the nonanamide’s flexible alkyl chain.
Alkoxy-substituted analogs (e.g., methoxy, ethoxy) show enhanced potency (IC₅₀ = 5.75–6.92 μM) due to improved hydrogen-bonding capabilities .
Chlorophenyl Derivatives
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (CAS: Not specified) replace the hydroxyphenyl group with a chlorophenyl moiety:
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Lipophilicity vs. Solubility : Longer alkyl chains (e.g., C12 in dodecanamide) enhance lipid solubility but reduce aqueous solubility, limiting therapeutic applications .
- Bioactivity : Maleimide derivatives outperform alkyl amides in enzyme inhibition due to their reactive cyclic structure .
- Safety Profile : Chlorophenyl derivatives exhibit higher environmental toxicity compared to hydroxyphenyl analogs .
Preparation Methods
Solvent Effects
Catalytic Systems
Temperature Profiles
-
Amidation : Optimal at 25–30°C for chemical methods vs. 50–60°C for enzymatic routes.
-
Reductive Amination : Requires strict control at 0–5°C to prevent imine decomposition.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Challenges and Mitigation Strategies
Phenolic Group Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
